Unambiguous Structural Confirmation vs. Spectroscopically Similar Impurities
Quetiapine Hydroxy Impurity (Impurity I) was definitively distinguished from the closely related process impurity, the intermediate 11-piperazinyldibenzo[b,f][1,4]thiazepine (piperazinyl thiazepine), through independent synthesis followed by co-injection in HPLC [1]. This is a critical differentiator, as both compounds share the same core dibenzothiazepine scaffold and would otherwise be challenging to resolve. Spectral characterization via 1H NMR, 13C NMR, MS, and IR was provided for this impurity, confirming the structure as 2-[4-dibenzo[b,f][1,4]thiazepine-11-yl-1-piperazinyl]-2-ethanol, thereby establishing its unique identity .
| Evidence Dimension | Structural Identity Confirmation Method |
|---|---|
| Target Compound Data | Confirmed by independent synthesis and co-injection in HPLC, with full spectral characterization (1H NMR, 13C NMR, MS, IR) |
| Comparator Or Baseline | 11-piperazinyldibenzo[b,f][1,4]thiazepine (piperazinyl thiazepine intermediate) |
| Quantified Difference | Unambiguous differentiation via co-injection confirms distinct retention time and spectral fingerprint, preventing misidentification |
| Conditions | Reverse-phase HPLC, spectroscopic analysis |
Why This Matters
This unambiguous confirmation is essential for developing a validated HPLC method where accurate peak identification of Impurity I is non-negotiable for ANDA submission and compliance with ICH Q3A/B.
- [1] Bharathi, C. H., Prabahar, K. J., Prasad, C. H. S., Srinivasa Rao, M., Trinadhachary, G. N., Handa, V. K., Dandala, R., & Naidu, A. (2008). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. Die Pharmazie, 63(1), 14-19. View Source
